molecular formula C18H21N7O B2685725 1-(4-(3-苯基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)丁酮 CAS No. 920177-17-9

1-(4-(3-苯基-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)丁酮

货号: B2685725
CAS 编号: 920177-17-9
分子量: 351.414
InChI 键: MJYAZEHVLKGATB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have been widely studied due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazolopyrimidine core. This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

科学研究应用

合成与生物学评估

对类似化合物开展的研究证实了多种合成方法,并评估了它们作为抗菌、抗肿瘤和抗高血压药剂的潜力。例如,制备了具有噻唑并[5,4-e][1,2,4]三唑并[1,5-c]嘧啶和噻唑并[5,4-e]嘧啶并[3,4-b][1,2,4]三嗪结构的化合物,以期获得其潜在的抗菌和抗肿瘤活性,在某些情况下表现出有希望的结果(El-Bendary、El-Sherbeny 和 Badria,1998 年)。此外,已经合成了带有吗啉、哌啶或哌嗪部分的三唑并嘧啶,其中一些化合物表现出有希望的抗高血压活性(Bayomi、Abdelal、El-Ashry 和 Ghoneim,1999 年)

拮抗剂活性

已经制备了双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,并测试了它们的 5-HT2 和 α1 受体拮抗剂活性,其中一些化合物表现出比已知拮抗剂更强的 5-HT2 拮抗剂活性(Watanabe 等人,1992 年)

杂芳化和抗菌活性

通过与 4-羟基香豆素的杂芳化合成了新型[1,2,4]三唑并[1,5-c]嘧啶衍生物,对多种病原体表现出抗菌活性(El-Agrody 等人,2001 年)。同样,新的 1,2,4-三唑衍生物对测试微生物表现出良好或中等的活性(Bektaş 等人,2007 年)

腺苷 A2a 受体拮抗剂

三唑并三嗪的哌嗪和 (R)-2-(氨基甲基)吡咯烷衍生物已被确定为有效且选择性的腺苷 A2a 受体拮抗剂,其中一些类似物在帕金森病小鼠模型中表现出口服活性,表明它们在治疗应用中的潜力(Vu 等人,2004 年)

未来方向

The future directions for research on this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . The structure–activity relationship of biologically important triazolopyrimidines, which have profound importance in drug design, discovery, and development, could also be investigated .

属性

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-2-6-15(26)23-9-11-24(12-10-23)17-16-18(20-13-19-17)25(22-21-16)14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYAZEHVLKGATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。